2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride
Description
2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O3 and a molecular weight of 295.17 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-amino-5-morpholin-4-ylbenzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13;;/h1-2,7H,3-6,12H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTXCDOEIWVFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-15-4 | |
| Record name | 2-amino-5-(morpholin-4-yl)benzoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride typically involves the reaction of 2-Amino-5-(morpholin-4-yl)benzoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process generally includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
- This compound serves as a valuable reagent in organic chemistry for synthesizing more complex molecules. Its structure allows it to act as a building block in the formation of various derivatives, facilitating the development of new chemical entities .
Intermediate in Pharmaceutical Production
- It is utilized as an intermediate in the synthesis of pharmaceuticals, contributing to the development of drugs with enhanced efficacy and safety profiles .
Biological Research Applications
Enzyme Interaction Studies
- The compound is employed in biological research to study enzyme interactions and protein-ligand binding mechanisms. It aids in understanding how specific compounds can modulate enzymatic activity, which is crucial for drug design and discovery .
Therapeutic Potential
- Research indicates that 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride may possess therapeutic properties. It has been investigated for its potential role in treating conditions associated with protein cross-linking and aging, such as diabetic complications and cardiovascular diseases . The compound's mechanism involves inhibiting nonenzymatic browning reactions that can lead to tissue damage.
Case Study: Inhibition of Protein Cross-Linking
A study highlighted the effectiveness of 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride in retarding protein aging processes. The compound demonstrated a capacity to inhibit advanced glycation end-products (AGEs), which are implicated in various age-related diseases. This suggests its potential application in developing treatments aimed at prolonging the functional lifespan of proteins in the body .
Case Study: Cancer Research
In cancer biology, this compound has shown promise as an inhibitor of specific mitotic kinesins involved in tumor cell proliferation. By disrupting the normal division process of cancer cells with multiple centrosomes, it may induce cell death selectively in cancerous tissues . This mechanism positions it as a candidate for further development in anticancer therapies.
Summary of Mechanism of Action
The mechanism of action for 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride primarily involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, it alters their activity, leading to various biological effects that can be harnessed for therapeutic applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Research | Reagent for organic synthesis | Facilitates complex molecule formation |
| Biological Research | Enzyme interaction studies | Modulates enzymatic activity |
| Therapeutic Potential | Treatment for protein aging-related diseases | Inhibits AGEs linked to diabetes |
| Cancer Research | Inhibition of mitotic kinesins | Induces cell death in cancer cells |
Mechanism of Action
The mechanism of action of 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride include:
- 2-Amino-5-(morpholin-4-yl)benzoic acid
- 2-Amino-4-(morpholin-4-yl)benzoic acid
- 2-Amino-3-(morpholin-4-yl)benzoic acid
Uniqueness
What sets 2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure can influence its chemical reactivity, solubility, and biological activity, making it particularly valuable for certain research applications .
Biological Activity
2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes diverse research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound is characterized by its amino and morpholine functionalities attached to a benzoic acid scaffold. Its chemical formula is CHClNO, and it is commonly referred to by its CAS Number: 1909309-15-4. The presence of the morpholine ring is significant as it can influence the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that 2-amino-5-(morpholin-4-yl)benzoic acid dihydrochloride exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 18 | 32 |
| S. aureus | 20 | 16 |
| P. aeruginosa | 15 | 64 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. In a study involving A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, it demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 8.3 | Inhibition of cell proliferation |
| HeLa | 10.1 | Disruption of cell cycle progression |
The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of active caspase-3 and decreased Bcl-2 expression in treated cells .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an inhibitor of certain enzymes, including acetylcholinesterase (AChE). This property may be beneficial in the context of neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) | Comparison with Standard |
|---|---|---|
| AChE | 15.0 | Comparable to donepezil (IC50 = 14.5 µM) |
Study on Anticancer Effects
A detailed investigation into the anticancer effects was conducted using a panel of human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also promoted apoptosis through mitochondrial pathways.
"The compound significantly reduced cell viability in a dose-dependent manner, with marked increases in apoptotic markers observed at higher concentrations" .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against multidrug-resistant strains. The results highlighted the potential of this compound as a lead candidate for developing new antimicrobial agents.
"The findings suggest that 2-amino-5-(morpholin-4-yl)benzoic acid dihydrochloride could serve as a scaffold for novel antibiotics targeting resistant bacterial strains" .
Q & A
Basic: What are the standard synthetic routes for 2-amino-5-(morpholin-4-yl)benzoic acid dihydrochloride?
Methodological Answer:
A typical synthesis involves coupling morpholine to a nitro-substituted benzoic acid derivative, followed by nitro-group reduction and dihydrochloride salt formation. For example, similar compounds are synthesized via:
- Step 1: Reaction of 5-nitro-2-aminobenzoic acid with morpholine under reflux in tetrahydrofuran (THF) and hydrochloric acid (HCl) to introduce the morpholin-4-yl moiety .
- Step 2: Catalytic hydrogenation or chemical reduction (e.g., using Pd/C or SnCl₂) to convert the nitro group to an amine.
- Step 3: Salt formation via treatment with HCl in ethanol or THF, yielding the dihydrochloride form .
Key Analytical Validation: - Purity: Assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Structural Confirmation: NMR (¹H/¹³C) and LC-MS for molecular ion verification .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) identifies aromatic protons (~6.5–8.0 ppm) and morpholine protons (~3.5–4.0 ppm). ¹³C NMR confirms the carboxylic acid carbon (~170 ppm) .
- Mass Spectrometry (LC-MS): ESI-MS in positive mode detects the [M+H]⁺ ion (expected m/z: calculated for C₁₁H₁₅Cl₂N₂O₃: 310.05) .
- Elemental Analysis: Matches theoretical C, H, N, Cl content (±0.4%) .
Basic: What are the solubility and recommended storage conditions?
Methodological Answer:
- Solubility: Highly soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO), sparingly soluble in ethanol. Pre-warm suspensions to 37°C for improved dissolution .
- Storage: Store at 2–8°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation .
Advanced: How can crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is optimal:
- Crystallization: Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: SHELXL refines hydrogen bonding (e.g., NH⁺⋯Cl⁻ interactions) and confirms protonation states .
Example Metrics:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Advanced: How to design structure-activity relationship (SAR) studies targeting morpholine derivatives?
Methodological Answer:
Focus on modifying the benzoic acid core and morpholine substituents:
- Core Modifications: Introduce halogens (e.g., Cl, F) at position 5 to enhance bioactivity .
- Morpholine Substitutions: Replace morpholine with piperazine or thiomorpholine to assess ring size and heteroatom effects .
- Assays: Test against kinase targets (e.g., PI3K) using fluorescence polarization or enzymatic assays .
Advanced: How to address discrepancies in spectroscopic or bioactivity data?
Methodological Answer:
Systematically troubleshoot using:
- Variable Solvent Analysis: Compare NMR in DMSO-d₆ vs. D₂O to identify pH-dependent shifts .
- Counterion Effects: Test free base vs. dihydrochloride forms for solubility-driven activity differences .
- Orthogonal Assays: Validate bioactivity with SPR (surface plasmon resonance) if enzyme assays show variability .
Advanced: What strategies improve stability in aqueous formulations?
Methodological Answer:
- pH Optimization: Stabilize at pH 4–6 (prevents deprotonation of the amine group) .
- Lyophilization: Formulate with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
